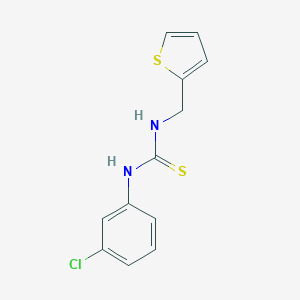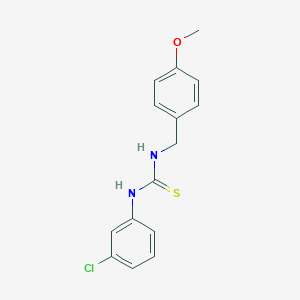![molecular formula C14H13BrN2O2 B449533 3-[(2-Bromophenoxy)methyl]benzohydrazide CAS No. 438471-32-0](/img/structure/B449533.png)
3-[(2-Bromophenoxy)methyl]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Bromophenoxy)methyl]benzohydrazide is an organic compound with the molecular formula C14H13BrN2O2 and a molecular weight of 321.17 g/mol . This compound is characterized by the presence of a bromophenoxy group attached to a benzohydrazide moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Bromophenoxy)methyl]benzohydrazide typically involves the reaction of 2-bromophenol with benzyl chloride to form 2-bromophenylmethyl chloride. This intermediate is then reacted with benzohydrazide under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Bromophenoxy)methyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce benzylamines. Substitution reactions can result in a variety of substituted benzohydrazides .
Aplicaciones Científicas De Investigación
3-[(2-Bromophenoxy)methyl]benzohydrazide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-[(2-Bromophenoxy)methyl]benzohydrazide involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with biological membranes, while the benzohydrazide moiety may form hydrogen bonds with target proteins or enzymes. These interactions can lead to the modulation of biological activities, such as enzyme inhibition or receptor binding .
Comparación Con Compuestos Similares
Similar Compounds
3-[(3-Bromophenoxy)methyl]benzohydrazide: Similar in structure but with the bromine atom in a different position on the phenoxy group.
3-[(4-Bromophenoxy)methyl]benzohydrazide: Another structural isomer with the bromine atom in the para position.
Uniqueness
3-[(2-Bromophenoxy)methyl]benzohydrazide is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs .
Propiedades
IUPAC Name |
3-[(2-bromophenoxy)methyl]benzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c15-12-6-1-2-7-13(12)19-9-10-4-3-5-11(8-10)14(18)17-16/h1-8H,9,16H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXKLQRJLWUDJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC(=CC=C2)C(=O)NN)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,3,4,5,6-pentafluoro-N-{1-methyl-2-[(2,3,4,5,6-pentafluorobenzoyl)amino]ethyl}benzamide](/img/structure/B449453.png)








![2,4-dichloro-N-(3-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B449468.png)
![4-chloro-1-methyl-N-{[2-(phenylsulfonyl)hydrazino]carbothioyl}-1H-pyrazole-5-carboxamide](/img/structure/B449469.png)


![3-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenoxy]dibenzo[b,d]furan](/img/structure/B449473.png)
